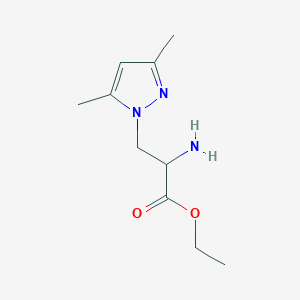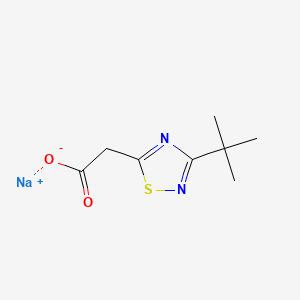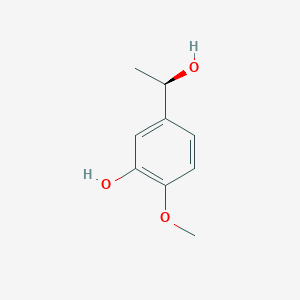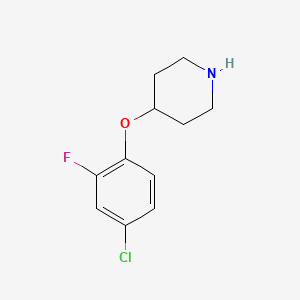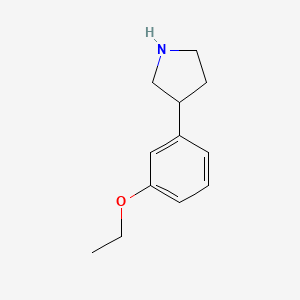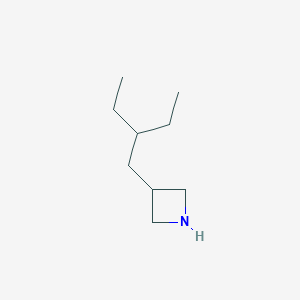
3-(2-Ethylbutyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-(2-Ethylbutyl)azetidine can be synthesized through several synthetic routes. One common method involves the cyclization of 2-ethylbutylamine with a suitable cyclizing agent under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, and may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Ethylbutyl)azetidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted azetidines.
Aplicaciones Científicas De Investigación
3-(2-Ethylbutyl)azetidine has several scientific research applications across various fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
3-(2-Ethylbutyl)azetidine can be compared with other similar azetidine derivatives, such as 3-ethylazetidine and 3-propylazetidine. These compounds share the azetidine core but differ in their alkyl substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific ethylbutyl group, which may confer distinct advantages in certain applications.
Comparación Con Compuestos Similares
3-ethylazetidine
3-propylazetidine
3-butylazetidine
3-pentylazetidine
This comprehensive overview provides a detailed understanding of 3-(2-Ethylbutyl)azetidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H19N |
|---|---|
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
3-(2-ethylbutyl)azetidine |
InChI |
InChI=1S/C9H19N/c1-3-8(4-2)5-9-6-10-7-9/h8-10H,3-7H2,1-2H3 |
Clave InChI |
YYFUGFOPZMQBCP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


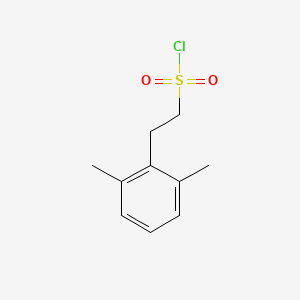
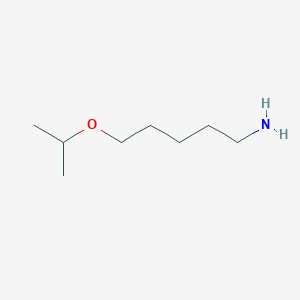
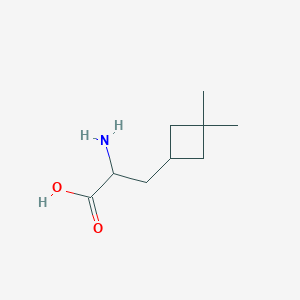
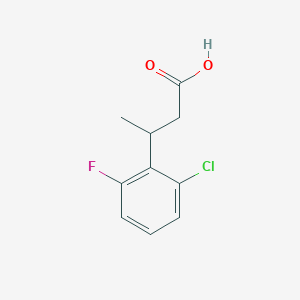
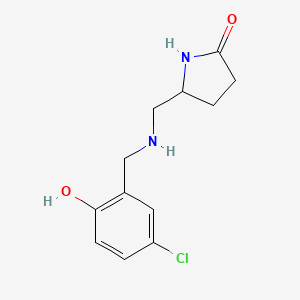
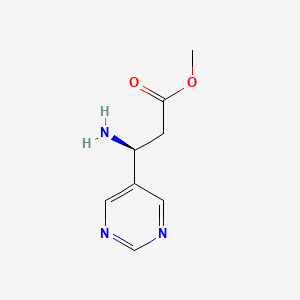
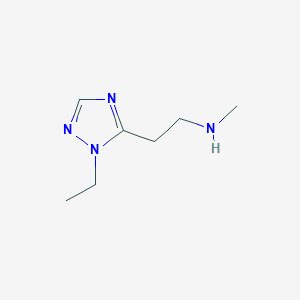
![2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide](/img/structure/B15323868.png)
